N,N-Dipropylpent-3-en-1-yn-1-amine
Description
N,N-Dipropylpent-3-en-1-yn-1-amine is a tertiary amine characterized by a pentene-yne backbone (pent-3-en-1-yn-1-amine) substituted with two propyl groups at the nitrogen atom. Its structure combines a triple bond (yne) at position 1–2 and a double bond (ene) at position 3–4, creating a conjugated system. This unique arrangement of unsaturation and branching may influence its reactivity, stability, and applications in organic synthesis or pharmacology. The compound’s molecular formula is C11H17N, with a molecular weight of 163.26 g/mol.
Properties
CAS No. |
70490-69-6 |
|---|---|
Molecular Formula |
C11H19N |
Molecular Weight |
165.27 g/mol |
IUPAC Name |
N,N-dipropylpent-3-en-1-yn-1-amine |
InChI |
InChI=1S/C11H19N/c1-4-7-8-11-12(9-5-2)10-6-3/h4,7H,5-6,9-10H2,1-3H3 |
InChI Key |
HWOASDLBTRKVDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C#CC=CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dipropylpent-3-en-1-yn-1-amine typically involves the reaction of dipropylamine with a suitable alkyne precursor. One common method is the reaction of dipropylamine with 4-penten-2-yne under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic attack of the amine on the alkyne.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N,N-Dipropylpent-3-en-1-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the alkyne group to an alkane or alkene.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is often employed.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Alkanes, alkenes
Substitution: Alkylated amines, halogenated derivatives
Scientific Research Applications
N,N-Dipropylpent-3-en-1-yn-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dipropylpent-3-en-1-yn-1-amine involves its interaction with molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table highlights key structural and functional differences between N,N-Dipropylpent-3-en-1-yn-1-amine and related compounds identified in the literature:
Key Research Findings
Reactivity and Stability :
- The conjugated ene-yne system in this compound may enhance its susceptibility to cycloaddition reactions (e.g., Diels-Alder) compared to analogs like N,N-Diethyl-3-phenylprop-2-yn-1-amine, where the phenyl group stabilizes the triple bond .
- Triallylamine’s three allyl groups enable rapid polymerization, whereas the dipropyl substituents in the target compound likely reduce polymerization rates due to steric hindrance .
Methyl substituents in N,N-Dimethylpent-4-en-2-yn-1-amine lower steric bulk, increasing solubility in polar solvents relative to the dipropyl variant .
Applications: Triallylamine is widely used in polymer chemistry, while the target compound’s conjugated system suggests niche applications in click chemistry or as a ligand in coordination complexes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
